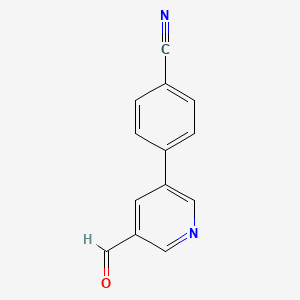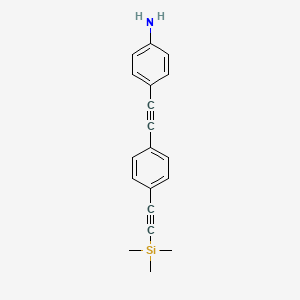
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)anilin
Übersicht
Beschreibung
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)aniline (TMEPA) is an organosilicon compound used in a wide range of scientific research applications. It is a colorless, odorless, and water-soluble liquid that is easy to synthesize and store. TMEPA is a versatile compound that has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Organische Bausteine
Diese Verbindung kann als organischer Baustein bei der Synthese verschiedener anderer Verbindungen verwendet werden . Es wird häufig in Reaktionen verwendet, an denen Palladium(II)-acetat unter Argon beteiligt ist .
Synthese von Imidazolidin-Derivaten
4-((4-((Trimethylsilyl)ethynyl)phenyl)ethynyl)anilin kann bei der Herstellung von 4,4,5,5-Tetramethyl-2-{4-[(trimethylsilyl)ethynyl]phenyl}imidazolidin-1,3-diol verwendet werden . Dies zeigt sein Potenzial bei der Synthese von Imidazolidin-Derivaten.
Herstellung von Porphyrin-Derivaten
Diese Verbindung kann auch bei der Herstellung von 5,10,15-Triphenyl-20-{4-[2-(trimethylsilyl)ethynyl]phenyl}porphyrin verwendet werden . Dies zeigt ihre Rolle bei der Synthese von Porphyrin-Derivaten, die in verschiedenen Bereichen wie Medizin und Materialwissenschaften Anwendung finden.
Mesomorphe Eigenschaften
Die Forschung hat gezeigt, dass diese Verbindung mesomorphe Eigenschaften aufweisen kann . Das bedeutet, dass sie in einem Zustand existieren kann, der Eigenschaften zwischen denen einer herkömmlichen Flüssigkeit und denen eines festen Kristalls aufweist, was bei der Entwicklung von Flüssigkristallbildschirmen und anderen Technologien nützlich sein könnte.
Voltammetrische Bestimmung von Pestiziden
Diese Verbindung wurde bei der Entwicklung einer neuartigen BODIPY-Phthalocyanin-SWCNT-Hybridplattform zur empfindlichen, einfachen und schnellen voltammetrischen Bestimmung von Pestiziden in Saftproben verwendet . Dies deutet auf ein mögliches Einsatzgebiet in der Lebensmittel- und Qualitätskontrolle hin.
Eigenschaften
IUPAC Name |
4-[2-[4-(2-trimethylsilylethynyl)phenyl]ethynyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NSi/c1-21(2,3)15-14-18-8-6-16(7-9-18)4-5-17-10-12-19(20)13-11-17/h6-13H,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEJWBVCQYKGLQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60732830 | |
| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
176977-39-2 | |
| Record name | 4-[2-[4-[2-(Trimethylsilyl)ethynyl]phenyl]ethynyl]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=176977-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-({4-[(Trimethylsilyl)ethynyl]phenyl}ethynyl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60732830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

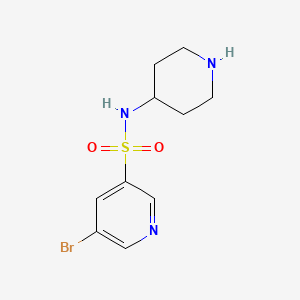
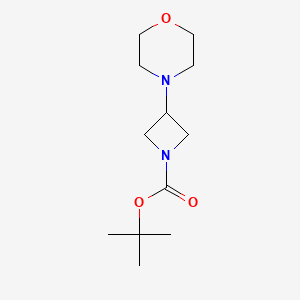
![3-[3,5-bis(trifluoromethyl)anilino]-4-[[(2S)-pyrrolidin-2-yl]methylamino]cyclobut-3-ene-1,2-dione](/img/structure/B597023.png)
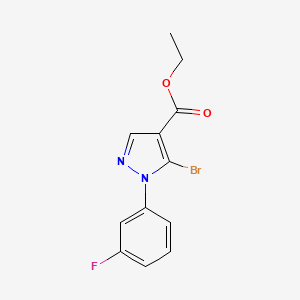
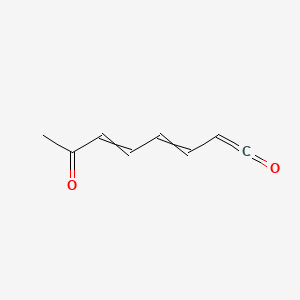
![7-Amino-3-bromopyrazolo[1,5-a]pyrimidin-5-ol](/img/structure/B597028.png)


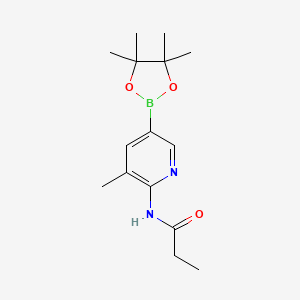
![7-Phenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione](/img/structure/B597033.png)
![7-Bromo-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B597034.png)
